Dabigatran Impurity 10
描述
Dabigatran Impurity 10 is a process-related impurity identified during the synthesis of dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran. Structurally, it is characterized as (Z)-ethyl 3-(2-(((4-(N'-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS No. 1427571-33-2 as HCl salt) with a molecular formula of C34H41N7O5 and a molecular weight of 627.75 g/mol . This impurity arises during the esterification or coupling steps of dabigatran etexilate synthesis, likely due to incomplete reactions or side-chain modifications. Its presence in the final drug product is strictly regulated to ensure patient safety and efficacy, as per ICH guidelines .
属性
CAS 编号 |
1422435-37-7 |
|---|---|
分子式 |
C21H25ClN4O3 |
分子量 |
416.91 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Impurity 10 involves multiple steps, starting from the raw materials used in the production of Dabigatran etexilate. The process includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. The reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the impurity .
Industrial Production Methods: Industrial production of Dabigatran Impurity 10 follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis using industrial reactors and purification techniques such as crystallization and chromatography. The final product is subjected to rigorous quality control measures to meet the required specifications .
化学反应分析
Types of Reactions: Dabigatran Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and purification of the compound during its synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving Dabigatran Impurity 10 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from the reactions involving Dabigatran Impurity 10 include various intermediates and byproducts that are further processed to obtain the final impurity. These products are characterized using advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry .
科学研究应用
Dabigatran Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in pharmaceutical formulations. In biology, it is studied for its potential effects on biological systems and its interactions with other compounds. In medicine, it is used to understand the pharmacokinetics and pharmacodynamics of Dabigatran etexilate. In industry, it is utilized in the development and optimization of synthetic routes for the production of Dabigatran etexilate .
作用机制
The mechanism of action of Dabigatran Impurity 10 is closely related to that of Dabigatran etexilate. As a byproduct, it may interact with similar molecular targets and pathways. Dabigatran etexilate is hydrolyzed to Dabigatran, which acts as a competitive and reversible direct thrombin inhibitor. It inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant .
相似化合物的比较
Structural and Molecular Comparisons
Key structural distinctions between Dabigatran Impurity 10 and related impurities are summarized below:
| Impurity | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Impurity 10 | C34H41N7O5 | 627.75 | 1427571-33-2 | Hexan-2-yloxy carbamimidoyl group on benzimidazole core; ethyl ester side chain |
| Impurity 9 HCl | C19H21N5O2·HCl | 351.41 + 36.46 | 1422435-39-9 | Smaller benzimidazole derivative lacking the hexan-2-yloxy substituent; hydrochloride salt |
| Impurity 11 | C29H31N5O5 | 529.60 | 1422495-93-9 | Hexan-3-yloxy carbamimidoyl group (positional isomer of Impurity 10) |
| Impurity 75 | C26H33N5O4 | 479.58 | 1408238-36-7 | Truncated side chain; absence of pyridinyl group |
| Dabigatran Impurity A | C25H25N7O3 | 471.51 | 211914-51-1 | Carboxylic acid derivative with altered substitution on the benzimidazole core |
Key Findings :
- Positional Isomerism: Impurity 10 and Impurity 11 differ only in the position of the hexanoxy group (2-yl vs. 3-yl), which may influence their pharmacokinetic behavior and binding affinity to thrombin .
- Salt Forms : Impurity 9 HCl’s hydrochloride salt enhances its solubility but may alter stability under certain storage conditions .
Analytical and Detection Profiles
Analytical performance data for dabigatran and its impurities highlight method-specific sensitivities:
| Assay Method | LOD (ng/mL) | LOQ (ng/mL) | Repeatability (CV%) | Key Impurities Detected |
|---|---|---|---|---|
| HTI-HY Standard | 10 | 30 | 5.2% | Impurity 10, 11, 75 |
| HTI-HY Low-Range | 5 | 15 | 7.8% | Impurity 9 HCl, A |
| Chromatographic Assay | 20 | 50 | 10.1% | Impurity 75, 10 |
Key Findings :
常见问题
Q. What analytical techniques are recommended for identifying and quantifying Dabigatran Impurity 10 in drug formulations?
Answer:
- Primary methods : Use reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity .
- Validation criteria : Ensure accuracy by spiking drug substance samples with known impurity concentrations and comparing recovery rates. Include specificity testing to distinguish Dabigatran Impurity 10 from structurally similar byproducts .
- Data reporting : Follow ICH Q3A guidelines to report total impurities, including limits for specified and unspecified impurities (e.g., ≤0.15% for individual unknown impurities) .
Q. How can researchers confirm the structural identity of Dabigatran Impurity 10?
Answer:
- Spectroscopic characterization : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Reference standards : Cross-validate against synthetic standards of Dabigatran Impurity 10 (CAS 1408238-36-7) provided by accredited pharmacopeial agencies .
- Purity verification : Ensure ≥95% purity via differential scanning calorimetry (DSC) and elemental analysis .
Advanced Research Questions
Q. How should researchers address discrepancies in impurity profiles between clinical trial batches and post-marketing surveillance samples?
Answer:
- Root-cause analysis : Investigate process-related variables (e.g., synthesis temperature, catalyst residues) using design of experiments (DoE) to isolate factors influencing impurity formation .
- Case study : A 2023 recall of Dabigatran Etexilate Capsules due to N-nitroso-dabigatran impurity highlights the need for batch-specific impurity tracking and stability studies under accelerated conditions (40°C/75% RH) .
- Regulatory alignment : Compare data against FDA/EMA thresholds for nitrosamine impurities (e.g., acceptable daily intake ≤96 ng/day) .
Q. What experimental strategies can resolve conflicting data on the genotoxic potential of Dabigatran Impurity 10?
Answer:
- In silico assessment : Use quantitative structure-activity relationship (QSAR) tools like DEREK or Toxtree to predict mutagenicity based on structural alerts .
- In vitro assays : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus tests in mammalian cells to validate predictions .
- Threshold analysis : Apply the ICH M7 "staged TTC" (threshold of toxicological concern) approach for impurities lacking sufficient toxicological data .
Q. How can researchers optimize synthetic pathways to minimize Dabigatran Impurity 10 formation during drug substance manufacturing?
Answer:
- Route scoping : Evaluate alternative reagents (e.g., replacing mesylate intermediates with tosylates) to reduce side reactions .
- Process analytics : Implement real-time PAT (process analytical technology) tools to monitor reaction kinetics and impurity levels during synthesis .
- Data-driven limits : Use ICH Decision Tree #1 to set provisional acceptance criteria during early-phase development, adjusting based on batch consistency data .
Methodological Frameworks
Q. What statistical approaches are appropriate for analyzing impurity stability data across multiple batches?
Answer:
Q. How should researchers design studies to assess the impact of Dabigatran Impurity 10 on drug efficacy and safety?
Answer:
- In vivo models : Use rodent pharmacokinetic studies to compare impurity exposure levels (Cmax, AUC) against parent drug metrics .
- Clinical relevance : Reference pooled analyses from Phase II/III trials (n=42,484 patients) showing Dabigatran’s cardiovascular safety profile despite impurity concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
